1-(2-Bromoethoxy)-2-nitrobenzene is a chemical compound that serves as an intermediate in the synthesis of various organic molecules. The compound is characterized by the presence of a bromoethoxy group attached to a nitrobenzene ring, which makes it a versatile reagent in organic synthesis. The nitro group in particular is a key functional group that can undergo various chemical transformations, making 1-(2-Bromoethoxy)-2-nitrobenzene a valuable starting material for the production of pharmaceuticals, dyes, and electroluminescent materials3.
The versatility of 1-(2-Bromoethoxy)-2-nitrobenzene is reflected in its applications across different fields. In medicinal chemistry, the compound can be used as an intermediate for the synthesis of pharmaceutical agents. Its ability to undergo cross-coupling reactions makes it a valuable precursor for the production of various heterocyclic compounds that are often found in drug molecules1.
In the field of materials science, 1-(2-Bromoethoxy)-2-nitrobenzene can be used to synthesize organic dyes and electroluminescent materials. The nitration of bromobenzene, a related process, yields dinitrobenzene compounds with high purity, which are important intermediates in the production of dyes and light-emitting materials3.
Furthermore, the electrochemical properties of nitrobenzene derivatives, including those related to 1-(2-Bromoethoxy)-2-nitrobenzene, have been studied to understand redox reactions on various electrode materials. Such studies are crucial for the development of electrochemical sensors and devices4.
1-(2-Bromoethoxy)-2-nitrobenzene is classified as an organic compound with the molecular formula and a CAS number of 18800-37-8. It features a benzene ring substituted with a bromine atom, an ethoxy group, and a nitro group. This unique combination of functional groups imparts distinct reactivity to the compound, making it valuable in various chemical syntheses and applications in organic chemistry and biochemistry.
The synthesis of 1-(2-Bromoethoxy)-2-nitrobenzene can be achieved through several methods, typically involving multi-step processes. A common synthetic route includes:
The molecular structure of 1-(2-Bromoethoxy)-2-nitrobenzene consists of:
1-(2-Bromoethoxy)-2-nitrobenzene exhibits reactivity typical of both its bromine and nitro substituents:
The mechanism of action for 1-(2-Bromoethoxy)-2-nitrobenzene primarily involves its ability to participate in electrophilic aromatic substitution due to the electron-withdrawing nature of the nitro group. This enhances the reactivity of the aromatic ring towards nucleophiles:
1-(2-Bromoethoxy)-2-nitrobenzene is systematically named according to IUPAC conventions, reflecting its bifunctional aromatic ether structure. The base benzene ring is substituted at position 1 by a 2-bromoethoxy group (–OCH₂CH₂Br) and at position 2 by a nitro group (–NO₂), establishing its ortho-disubstituted configuration. Its molecular formula is C₈H₈BrNO₃, with a molecular weight of 246.06 g/mol [1] [5]. Key identifiers include:
Table 1: Key Structural Identifiers of 1-(2-Bromoethoxy)-2-nitrobenzene
| Identifier Type | Value |
|---|---|
| IUPAC Name | 1-(2-Bromoethoxy)-2-nitrobenzene |
| CAS Number | 18800-37-8 |
| Molecular Formula | C₈H₈BrNO₃ |
| Molecular Weight | 246.06 g/mol |
| SMILES | C1=CC=C(C(=C1)N+[O-])OCCBr |
| InChIKey | AHOFWSHLRKOJBS-UHFFFAOYSA-N |
This compound emerged as a specialized building block in late 20th-century organic synthesis, driven by the need for precursors with orthogonal reactivity (nucleophilic bromoalkyl and electrophilic nitro groups). Its synthesis typically employs Williamson ether synthesis, reacting 2-nitrophenol with 1,2-dibromoethane under basic conditions (e.g., potassium carbonate in acetonitrile or DMF), often with catalytic potassium iodide to enhance alkyl halide reactivity [5]. Optimization efforts focused on improving selectivity for the ortho-nitro isomer and yield, with reported procedures achieving ~79% yield [1]. Its commercial availability (e.g., TRC, SynQuest Laboratories) by the early 2000s marked its establishment as a practical synthon [5].
This molecule is a quintessential multifunctional intermediate due to its distinct, strategically positioned reactive sites:
Table 2: Key Reactivity Sites and Synthetic Utility
| Functional Group | Reactivity | Primary Synthetic Applications |
|---|---|---|
| 2-Bromoethoxy (–OCH₂CH₂Br) | Nucleophilic substitution (SN₂) | Alkylation, cyclization, polymer grafting |
| ortho-Nitro (–NO₂) | Nucleophilic aromatic substitution (SNAr), Reduction | Heterocycle synthesis, amine precursor generation |
| Aryl Ether (Ar–O–CH₂–) | Stability anchor, electronic modulation | Scaffold for conjugated systems, ligands |
Its primary significance lies in synthesizing complex nitrogen-containing heterocycles (e.g., phenanthridines, benzofuroxans) and serving as a scaffold for pharmacophores or functional materials. The ortho substitution pattern often imparts unique steric and electronic effects compared to its para isomer, influencing cyclization kinetics and product regiochemistry [1] [5].
CAS No.: 23289-02-3
CAS No.: 104332-28-7
CAS No.: 1976-85-8
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.: 142674-35-9